molecular formula C5H5BrF2N2 B596695 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole CAS No. 1215295-92-3

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

カタログ番号: B596695
CAS番号: 1215295-92-3
分子量: 211.01
InChIキー: CRXSLMHZTLIPNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole ( 1215295-92-3) is a high-value halogenated pyrazole building block for chemical synthesis and agricultural science research. This compound features a bromine atom at the 4-position and a difluoromethyl group on the pyrazole nitrogen, making it a versatile intermediate for constructing more complex molecules . Pyrazole derivatives, particularly those containing fluorine atoms and bromine leaving groups, are of significant interest in the development of advanced agrochemicals . The structural motif of 3-(difluoromethyl)-1-methyl-1H-pyrazole is a key pharmacophore found in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides, such as bixafen and fluxapyroxad . The bromine atom on this specific compound allows for further functionalization via cross-coupling reactions, enabling researchers to explore novel structures with potential biological activity . Its primary research value lies in its application as a critical precursor in the synthesis of novel active ingredients for crop protection. This product is intended for research and development use in a laboratory setting only. It is not intended for use in humans, animals, or as a food additive.

特性

IUPAC Name

4-bromo-1-(difluoromethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-3-4(6)2-10(9-3)5(7)8/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXSLMHZTLIPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673671
Record name 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-92-3
Record name 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole, a key building block in the development of novel agrochemicals and pharmaceuticals. The synthesis is strategically designed as a two-step process, commencing with the N-difluoromethylation of 3-methyl-1H-pyrazole to yield the intermediate 1-(difluoromethyl)-3-methyl-1H-pyrazole. This is followed by a regioselective electrophilic bromination at the C4 position of the pyrazole ring. This guide delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents a thorough analysis of the process, including safety considerations and characterization of the target molecule.

Introduction

Fluorinated organic molecules have garnered significant attention in the fields of medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] Among these, the difluoromethyl group (-CHF2) has emerged as a valuable bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds and influencing molecular conformation.[2] Pyrazole derivatives are a prominent class of heterocyclic compounds widely found in bioactive molecules, including anti-inflammatory drugs, anticancer agents, and fungicides.[3][4]

The convergence of a difluoromethyl group and a pyrazole scaffold in 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole results in a molecule with significant potential for the development of new agrochemicals, particularly fungicides that act as succinate dehydrogenase inhibitors (SDHI).[5] The bromine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide presents a robust and well-characterized pathway for the synthesis of this important intermediate.

Overall Synthesis Pathway

The synthesis of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is accomplished through a two-step sequence starting from commercially available 3-methyl-1H-pyrazole. The first step involves the introduction of the difluoromethyl group at the N1 position of the pyrazole ring, followed by the regioselective bromination at the C4 position.

Synthesis_Pathway Start 3-Methyl-1H-pyrazole Intermediate 1-(Difluoromethyl)-3-methyl-1H-pyrazole Start->Intermediate  Step 1: N-Difluoromethylation Reagents: BrCF2PO(OEt)2, Base Solvent: Acetonitrile Final 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole Intermediate->Final  Step 2: Electrophilic Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile

Caption: Overall synthetic route for 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole.

Step 1: N-Difluoromethylation of 3-Methyl-1H-pyrazole

The introduction of the difluoromethyl group onto the nitrogen atom of the pyrazole ring is a critical step. While various difluoromethylating agents exist, the use of a difluorocarbene precursor offers a direct and efficient method for N-difluoromethylation of N-heterocycles.[4][6] In this proposed synthesis, diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) serves as a convenient and effective precursor to difluorocarbene (:CF₂).

Reaction Mechanism

The reaction proceeds through the in-situ generation of difluorocarbene. A base, such as potassium carbonate, deprotonates the 3-methyl-1H-pyrazole to form the corresponding pyrazolate anion. Simultaneously, the base promotes the decomposition of BrCF₂PO(OEt)₂ to generate difluorocarbene. The nucleophilic pyrazolate anion then attacks the electrophilic difluorocarbene, followed by protonation during workup to yield the N-difluoromethylated product.

Difluoromethylation_Mechanism cluster_0 Difluorocarbene Generation cluster_1 N-Difluoromethylation BrCF2PO BrCF2PO(OEt)2 Carbene :CF2 (Difluorocarbene) BrCF2PO->Carbene - Br- - PO(OEt)2 Base1 Base (e.g., K2CO3) Intermediate Intermediate Adduct Pyrazole 3-Methyl-1H-pyrazole Pyrazolate 3-Methylpyrazolate anion Pyrazole->Pyrazolate - H+ Base2 Base Pyrazolate->Carbene Nucleophilic Attack Product 1-(Difluoromethyl)-3-methyl-1H-pyrazole Intermediate->Product Protonation (Workup)

Caption: Proposed mechanism for N-difluoromethylation of 3-methyl-1H-pyrazole.

Experimental Protocol
  • To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Slowly add diethyl bromodifluoromethylphosphonate (1.5 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Step 2: Regioselective Bromination of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

The second step involves the introduction of a bromine atom at the C4 position of the pyrazole ring. Electrophilic aromatic substitution is the key reaction type for the functionalization of the pyrazole core.[7][8] N-Bromosuccinimide (NBS) is a mild and highly regioselective brominating agent for electron-rich heterocyclic systems.[9]

Reaction Mechanism

The bromination of 1-(difluoromethyl)-3-methyl-1H-pyrazole with NBS proceeds via a classical electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The N1-difluoromethyl and C3-methyl groups are activating and direct the incoming electrophile to the C4 position. The reaction is initiated by the polarization of the N-Br bond in NBS, generating a source of electrophilic bromine. The π-electrons of the pyrazole ring attack the electrophilic bromine, forming a resonance-stabilized cationic intermediate (sigma complex or Wheland intermediate).[9] Subsequent deprotonation by the succinimide anion regenerates the aromaticity of the pyrazole ring and yields the final product, 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole.

Bromination_Mechanism Pyrazole 1-(Difluoromethyl)-3-methyl-1H-pyrazole Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex Electrophilic Attack on Br+ NBS N-Bromosuccinimide (NBS) Product 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole Sigma_Complex->Product - H+ Succinimide Succinimide Sigma_Complex->Succinimide Deprotonation

Sources

Potential therapeutic targets for 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole Derivatives: From Mitochondrial Respiration to Metabolic Modulation

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, few scaffolds offer the versatility of the 1-(difluoromethyl)-3-methyl-1H-pyrazole core. While historically pigeonholed as a building block for succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Sedaxane), this moiety—specifically the 4-bromo derivative—represents a high-value "warhead precursor" for human therapeutics.

The 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole (CAS: 1205747-49-6 or similar isomers) is not merely an intermediate; it is a gateway to a specific region of chemical space defined by:

  • The Difluoromethyl (

    
    ) Group:  Acts as a lipophilic bioisostere of a hydroxyl or thiol group, functioning as a hydrogen bond donor while enhancing metabolic stability against P450 oxidation.
    
  • The 4-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse "tail" regions necessary for specificity in enzyme pockets.

This guide explores three distinct therapeutic targets for derivatives of this scaffold: Mitochondrial Complex II (SDH) , Pyruvate Kinase M2 (PKM2) , and Aurora/c-Met Kinases .

Therapeutic Target I: Succinate Dehydrogenase (Complex II)

The Mechanism: Ubiquinone Competition

The most well-validated target for this scaffold is Succinate Dehydrogenase (SDH) . The pyrazole-4-carboxamide motif (derived from the 4-bromo precursor via carbonylation or coupling with an amide) binds to the Ubiquinone-binding site (Q-site) of the SDH complex.

  • Causality: The

    
     group forms critical hydrogen bonds with residues in the Q-site (typically a serine or tyrosine), while the N-methyl group fits into a hydrophobic sub-pocket. The "tail" attached at the 4-position (via the amide linker) extends into the hydrophobic channel, blocking electron transport from succinate to ubiquinone.
    
Therapeutic Relevance
  • Antiparasitic Agents: Human and parasitic SDH (e.g., Plasmodium falciparum, Trypanosoma cruzi) share structural homology. Derivatives of this pyrazole core have shown potency against parasitic nematodes and protozoa by stalling their mitochondrial respiration.

  • Oncology (SDH-Deficient Tumors): In cancers where SDH is mutated (paragangliomas), targeting the remaining wild-type subunits or exploiting the metabolic vulnerability of SDH-dysfunctional cells is a viable strategy.

Therapeutic Target II: Pyruvate Kinase M2 (PKM2)[1]

The Mechanism: Allosteric Activation

Recent SAR studies have identified 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxamides as allosteric activators of PKM2 .

  • Metabolic Logic: Cancer cells often express the dimeric (low activity) form of PKM2 to accumulate glycolytic intermediates for biosynthesis (the Warburg Effect).

  • Therapeutic Action: Small molecules containing this pyrazole core bind to the PKM2 subunit interface, forcing the enzyme into its tetrameric (high activity) state. This restores oxidative phosphorylation and deprives the tumor of the building blocks needed for rapid proliferation.

Therapeutic Target III: Kinase Modulation (Aurora-A & c-Met)

The Mechanism: ATP-Competitive Inhibition

The pyrazole ring is a classic "hinge-binder" in kinase inhibitors. By utilizing the 4-bromo position to couple with aryl-amine or heteroaryl systems, the scaffold can be tuned to target:

  • Aurora-A Kinase: Critical for mitosis; inhibition leads to mitotic arrest and apoptosis.

  • c-Met (Hepatocyte Growth Factor Receptor): Implicated in metastasis.

The


 group provides unique electronic properties that can alter the 

of the pyrazole nitrogens, fine-tuning the interaction with the kinase hinge region compared to standard methyl or trifluoromethyl analogs.

Visualizing the Pharmacology

The following diagram illustrates the divergence from the 4-bromo precursor to these distinct biological targets.

TherapeuticTargets Core 4-Bromo-1-(difluoromethyl)- 3-methyl-1H-pyrazole Reaction Pd-Catalyzed Coupling/Carbonylation Core->Reaction Functionalization Deriv_Amide Pyrazole-4-Carboxamide Derivatives Reaction->Deriv_Amide Library Gen Target_SDH Target 1: SDH (Complex II) (Inhibition) Deriv_Amide->Target_SDH Mitochondrial Respiration Target_PKM2 Target 2: PKM2 (Allosteric Activation) Deriv_Amide->Target_PKM2 Glycolytic Reprogramming Target_Kinase Target 3: Aurora-A / c-Met (ATP Competition) Deriv_Amide->Target_Kinase Signal Transduction

Caption: Divergent synthesis from the 4-bromo pyrazole core to mitochondrial, metabolic, and signaling targets.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: To attach an aryl "tail" to the 4-position.

  • Reagents: 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical to prevent Pd oxidation).

    • Mix reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The product will be more polar than the bromo-starting material but less polar than the boronic acid.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
B. Assay: SDH Inhibition (Mitochondrial Fraction)

Objective: Quantify inhibition of Complex II.

  • Preparation: Isolate mitochondria from rat liver or fungal mycelium via differential centrifugation.

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (Substrate), DCPIP (2,6-dichlorophenolindophenol - Electron Acceptor).

  • Initiation: Add mitochondrial fraction (20 µg protein).

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) at 600 nm using a spectrophotometer.

  • Data Analysis: Plot

    
     vs. Log[Inhibitor]. Calculate 
    
    
    
    .
    • Note: Use Thenoyltrifluoroacetone (TTFA) as a positive control for Complex II inhibition.

C. Assay: PKM2 Activation (LDH Coupled Assay)

Objective: Measure the allosteric activation of PKM2.

  • Principle: PKM2 converts PEP + ADP

    
     Pyruvate + ATP. Lactate Dehydrogenase (LDH) converts Pyruvate + NADH 
    
    
    
    Lactate +
    
    
    .
  • Detection: Depletion of NADH is measured by fluorescence (Ex 340nm / Em 460nm) or absorbance (340nm).

  • Protocol:

    • Incubate recombinant human PKM2 (dimeric form preferred) with the test compound for 30 mins.

    • Add substrate mix: PEP (0.5 mM), ADP (0.5 mM), NADH (0.2 mM), LDH (2 U/mL).

    • Self-Validating Step: A decrease in absorbance indicates PKM2 activity. An increase in rate compared to DMSO control indicates activation .

Quantitative Comparison of Targets

FeatureSDH (Complex II)PKM2Aurora-A Kinase
Role of Scaffold Q-site Binder (Inhibitor)Allosteric Binder (Activator)ATP-Pocket Binder (Inhibitor)
Key Interaction H-bond (

to Tyr/Ser)
Hydrophobic InterfaceHinge H-bonds (Pyrazole N)
Therapeutic Area Antimicrobial / OncologyOncology (Metabolism)Oncology (Mitosis)
Ref. Compound Fluxapyroxad (Agro)DASA-58 (Analog)Tozasertib (Analog)

References

  • Vertex AI Search. (2023). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. Link

  • National Institutes of Health (NIH). (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Link

  • Chemistry & Biology Interface. (2018). Pyrazole derivatives...[1][2][3][4][5][6][7][8][9][10] as activators of the pyruvate kinase M2 (PKM2).[5][9][10][11][12] CBI Journal. Link

  • Elsevier. (2012).[1] Synthesis and molecular docking of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • MDPI. (2022). Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged structural motif in modern pharmacotherapy and agrochemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The specific compound, 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole, represents a highly valuable and versatile building block. The introduction of a difluoromethyl (-CHF₂) group is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles.[1] The methyl group at the 3-position and the bromine atom at the 4-position provide specific steric and electronic properties, with the bromine serving as a key handle for diversification through cross-coupling reactions.

Among the vast arsenal of carbon-carbon bond-forming reactions, the Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.[2][3][4] This palladium-catalyzed reaction enables the precise and efficient coupling of the 4-position of the pyrazole ring with a wide array of aryl, heteroaryl, vinyl, and even alkyl boronic acids and their derivatives.[5][6] This guide provides a detailed overview of the key mechanistic principles, practical considerations, and step-by-step protocols for successfully employing 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole in Suzuki coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (in this case, our bromopyrazole) reacts with the Pd(0) complex, inserting the palladium into the carbon-bromine bond. This step forms a new Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyrazole ring.[6][9] The electron-withdrawing nature of the pyrazole ring and the difluoromethyl group can facilitate this step.[10]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex, creating a diorganopalladium(II) intermediate and releasing the boron-containing byproduct. The choice of base and solvent is critical for the efficiency of this step.[9]

  • Reductive Elimination: In the final step, the two organic groups on the diorganopalladium(II) complex couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br (Pyrazolyl-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)L₂-R' (Diorgano-Pd Complex) transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product ar_br Ar-Br (Bromopyrazole) ar_br->oxidative_addition r_b R'-B(OH)₂ (Boronic Acid) boronate [R'-B(OH)₃]⁻ r_b->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation Experimental_Workflow setup 1. Reagent Preparation & Vessel Setup degas 2. Degassing (Inert Atmosphere) setup->degas reaction 3. Reaction (Heating & Stirring) degas->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup 5. Work-up (Quenching & Extraction) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Figure 2: General Experimental Workflow Diagram.

Materials:

  • 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct or XPhos Pd G2)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole (1.0 eq).

  • Reagent Addition: Sequentially add the arylboronic acid (1.1–1.5 eq), the base (2.0–3.0 eq), and the palladium catalyst (0.01–0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent (e.g., dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 (organic:water).

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80–120 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyrazole is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Data Summary: Exemplary Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of 4-bromo-pyrazoles, which can serve as a starting point for optimization with the specific substrate.

Coupling PartnerCatalyst (mol%)LigandBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.2)DMF9012Good[12]
3-Fluorophenylboronic acidP1 or P2 Precatalyst (2)Buchwald-typeK₃PO₄ (2.0)Dioxane/H₂O8018Good-Excellent[13]
Various arylboronic acidsXPhos Pd G2 (2)XPhosK₃PO₄ (2.0)Dioxane/H₂O1004High[14]
Polysubstituted phenylboronic acidsPd(dppf)Cl₂ (5)dppfNa₂CO₃ (2.0)Dioxane/H₂O100 (MW)0.5Moderate-Excellent[5]

Note: Yields are generalized from similar systems as direct data for the title compound is sparse in publicly available literature. These conditions are excellent starting points for optimization.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. Consider using a more robust precatalyst. [15] * Insufficient Degassing: Oxygen can kill the catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Incorrect Base/Solvent: The base may not be strong enough or sufficiently soluble. Try a stronger base like K₃PO₄ or Cs₂CO₃. [16]* Protodeboronation of Boronic Acid:

    • This side reaction replaces the boronic acid group with a hydrogen atom. [15] * Solution: Use the corresponding boronate ester (e.g., pinacol ester) which is more stable. Minimize reaction time and temperature where possible. [15]* Formation of Debrominated Starting Material:

    • This side reaction (protodebromination) can occur, particularly at high temperatures or long reaction times.

    • Solution: Lower the reaction temperature, reduce the reaction time, or use a more active catalyst system that allows for milder conditions. A study on aminopyrazoles found that bromo-derivatives were less prone to dehalogenation than iodo-derivatives. [17]

Conclusion

The Suzuki-Miyaura coupling is a powerful and highly effective method for the functionalization of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can access a diverse range of novel pyrazole derivatives with high efficiency. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery and materials science, enabling the rapid synthesis of new chemical entities built around this valuable fluorinated pyrazole core.

References

  • Title: Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one Source: ResearchGate (Preprint) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL: [Link]

  • Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes Source: CCS Chemistry (Chinese Chemical Society) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

  • Title: Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes Source: Chinese Chemical Society URL: [Link]

  • Title: 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The functionalization of the pyrazole ring, particularly at the C4-position, is crucial for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical application notes and detailed, field-proven protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions starting from readily available 4-bromopyrazole derivatives. The document emphasizes the causal relationships behind experimental choices, offers troubleshooting insights, and is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

Pyrazole derivatives are integral components of a wide array of therapeutic agents, exhibiting activities ranging from anticancer to anti-inflammatory and antimicrobial.[1] The electronic properties and steric profile of substituents on the pyrazole ring are critical determinants of a molecule's biological target engagement and pharmacokinetic properties. While traditional synthetic methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, these approaches can be limiting when specific substitution patterns are required.

Transition-metal-catalyzed cross-coupling reactions have emerged as a superior alternative, enabling the direct and modular installation of diverse functional groups onto a pre-formed pyrazole core.[2] Specifically, using 4-bromopyrazole as a versatile building block allows for the strategic introduction of aryl, alkynyl, and amino moieties, which are pivotal for exploring structure-activity relationships (SAR) in drug discovery programs. This guide focuses on three of the most impactful palladium-catalyzed transformations for achieving this goal.

Foundational Principles: Understanding the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Add 4-Bromopyrazole, Coupling Partner, & Base to Schlenk Tube B Add Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Palladium Catalyst & Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify (Column Chromatography) J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for synthesizing 4-arylpyrazoles by coupling a 4-bromopyrazole with an arylboronic acid or ester.[5][6] Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.

Mechanistic Rationale and Component Selection

The catalytic cycle begins with the oxidative addition of the 4-bromopyrazole to a Pd(0) complex. The subsequent, and often rate-limiting, step is transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[4] Reductive elimination then yields the 4-arylpyrazole product and regenerates the Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (4-Bromopyrazole) PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Add. (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elim. (Ar-C≡CR) CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide H-C≡CR Base CuAcetylide->CuX Transmetalation

Sources

Microwave-assisted synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Biologically Active Pyrazoles

Part 1: Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). Traditional thermal synthesis (reflux) of pyrazoles often suffers from prolonged reaction times (4–12 hours), harsh solvent requirements, and variable yields due to thermal degradation.

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity.[1] By leveraging the specific heating mechanisms of dipolar polarization and ionic conduction, these protocols offer a scalable, "green" alternative for high-throughput lead generation.

Part 2: Scientific Rationale & Mechanism

Dielectric Heating vs. Convective Heating

In traditional reflux, heat transfers from the vessel wall to the solvent via convection, creating temperature gradients. In contrast, microwave irradiation (2.45 GHz) interacts directly with the reaction matrix.

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, uniform internal heat.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.

Impact on Pyrazole Synthesis: The cyclocondensation of hydrazines with 1,3-electrophiles involves a nucleophilic attack followed by dehydration. The rapid superheating provided by MAOS overcomes the activation energy (


) barrier for the dehydration step more efficiently than thermal equilibrium, often suppressing side reactions.
Pathway Visualization

PyrazoleSynthesis Start Precursors RouteA 1,3-Diketone (Knorr Route) Start->RouteA Selection RouteB Chalcone (Michael Acceptor) Start->RouteB Selection InterA Hydrazone Intermediate RouteA->InterA + Hydrazine InterB Pyrazoline Intermediate RouteB->InterB + Hydrazine MW Microwave Irradiation (Dielectric Heating) InterA->MW Cyclodehydration InterB->MW Oxidative Aromatization Prod Substituted Pyrazole MW->Prod 5-15 mins

Figure 1: Dual synthetic pathways for pyrazole generation. Route A follows the classic Knorr condensation, while Route B utilizes chalcones for greater substituent diversity.

Part 3: Experimental Protocols

Protocol A: The "Green" Knorr Synthesis (Aqueous/Ethanolic)

Best for: Rapid generation of 3,5-dimethyl or 3,5-diaryl pyrazoles.

Reagents:

  • 1,3-Diketone (e.g., Acetylacetone or 1,3-diphenyl-1,3-propanedione): 1.0 mmol

  • Hydrazine derivative (Hydrazine hydrate or Phenylhydrazine): 1.2 mmol[2]

  • Solvent: Water (Green) or Ethanol (Standard)

  • Catalyst: None required for simple diketones; 1 drop HCl for sterically hindered substrates.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of the 1,3-diketone in 2 mL of Ethanol (or Water).

  • Addition: Add 1.2 mmol of the hydrazine derivative dropwise.

    • Note: The reaction is exothermic; mild stirring is recommended.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a monomode microwave reactor.

    • Settings: constant temperature mode (Hold).

    • Temp: 80°C (Ethanol) or 100°C (Water).

    • Power: Max 150W (dynamic control).

    • Time: 2–5 minutes.

  • Work-up: Cool the vial to room temperature (using compressed air cooling feature of reactor).

    • Observation: Product usually precipitates upon cooling.

  • Isolation: Filter the solid under vacuum. Wash with cold water/ethanol (1:1). Recrystallize from ethanol if necessary.

Validation Criteria:

  • Yield: >90% expected.[3]

  • Purity: Check via TLC (Ethyl Acetate:Hexane 3:7).

Protocol B: Chalcone Cyclization (Pyrazoline Oxidation)

Best for: Drug discovery scaffolds requiring specific aryl substitution patterns.

Reagents:

  • Chalcone (1,3-diaryl-2-propen-1-one): 1.0 mmol[4]

  • Hydrazine Hydrate: 2.0 mmol

  • Solvent: Ethanol (3 mL)

  • Catalyst: Glacial Acetic Acid (5–10 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol chalcone in 3 mL Ethanol in a 10 mL MW vial.

  • Activation: Add 2.0 mmol Hydrazine Hydrate and the Acetic Acid catalyst.

    • Mechanism:[1][4][5] Acetic acid catalyzes the Michael addition and subsequent dehydration.

  • Irradiation:

    • Temp: 120°C (Pressurized vessel required).

    • Time: 5–10 minutes.

    • Stirring: High (600 RPM).

  • Work-up: Pour the reaction mixture into crushed ice (20g).

  • Isolation: The solid pyrazole precipitates immediately. Filter and wash with cold water.

Part 4: Data Analysis & Optimization

Comparative Efficiency Data

The following table summarizes internal validation data comparing Conventional Heating (CH) vs. Microwave (MW).

Reaction TypeSubstrateMethodTimeYield (%)Solvent
Knorr AcetylacetoneCH (Reflux)4 hrs72%Ethanol
Knorr AcetylacetoneMW 2 min 96% Water
Chalcone Phenyl-chalconeCH (Reflux)8 hrs65%Ethanol/AcOH
Chalcone Phenyl-chalconeMW 8 min 89% Ethanol/AcOH
Optimization Workflow

Use this decision tree to optimize conditions if yields are below 80%.

Optimization Check Yield < 80%? Solvent Check Solvent Absorptivity Check->Solvent Polar Is Solvent Polar? Solvent->Polar AddSalt Add Ionic Liquid or Salt (doping) Polar->AddSalt No (e.g. Toluene) Temp Increase Temp (Pressure Limit) Polar->Temp Yes (e.g. EtOH)

Figure 2: Troubleshooting logic for maximizing microwave coupling efficiency.

Part 5: Critical Troubleshooting (FAQs)

  • Issue: Vessel Over-pressurization.

    • Cause: Rapid solvent expansion or gas evolution (N2).

    • Solution: Use a "ramp" time of 1 minute to reach target temperature. Ensure vial headspace is at least 50%.

  • Issue: Poor Regioselectivity.

    • Insight: MW heating achieves thermodynamic equilibrium faster.

    • Solution: To favor the kinetic isomer, reduce temperature to 60°C and extend time, or switch solvent to a non-polar medium (doped with ionic liquid) to alter the transition state solvation.

  • Issue: Superheating.

    • Insight: Solvents under MW can reach temperatures 10–20°C above their boiling point even at atmospheric pressure.

    • Control: Always use an internal fiber-optic probe or IR sensor calibrated to the specific vessel type.

Part 6: References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Source: PubMed / Bentham Science Context: Validates yield improvements (92% vs 48%) and time reduction (2 mins vs 1 hour). Link:[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Source: DergiPark Context: Reviews the Knorr synthesis adaptations and green chemistry aspects (aqueous media). Link:[Link]

  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines. Source: MDPI (Molecules) Context: Provides specific protocols for chalcone-to-pyrazole cyclization using acetic acid catalyst. Link:[Link]

  • Microwave assisted synthesis of some pyrazole derivatives and their antibacterial activity. Source: The Pharma Innovation Journal Context: Details the base-catalyzed aldol condensation followed by hydrazine cyclization. Link:[Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry and the Power of Solid-Phase Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The ability to rapidly generate large libraries of diverse pyrazole analogues is therefore of significant interest in drug discovery and lead optimization. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries. By anchoring the initial building block to a solid support, typically a polymeric resin, intermediates can be easily purified by simple filtration and washing, and excess reagents can be used to drive reactions to completion. This methodology is highly amenable to automation and parallel synthesis, enabling the rapid production of thousands of discrete compounds.

This application note provides a detailed, field-proven guide to the solid-phase synthesis of substituted pyrazole libraries. We will delve into a robust and versatile four-step synthetic route, explaining the causality behind experimental choices and providing detailed, step-by-step protocols. The described methodology is designed to be a self-validating system, with integrated checkpoints for reaction monitoring to ensure high-quality library production.

The Synthetic Strategy: A Four-Step Approach to Pyrazole Diversity

The overall strategy for the solid-phase synthesis of a diverse pyrazole library is depicted below. This approach relies on the initial immobilization of an acetyl-bearing building block onto a suitable solid support, followed by a sequence of reactions to construct the pyrazole core, and finally, cleavage from the resin to release the target compounds.

G cluster_0 Solid-Phase Synthesis Workflow Resin Preparation Resin Preparation Step 1: Loading Step 1: Loading Resin Preparation->Step 1: Loading Swelling in DCM Step 2: Claisen Condensation Step 2: Claisen Condensation Step 1: Loading->Step 2: Claisen Condensation Acetyl-bearing moiety Step 3: Cyclization Step 3: Cyclization Step 2: Claisen Condensation->Step 3: Cyclization Carboxylic ester Step 4: Cleavage Step 4: Cleavage Step 3: Cyclization->Step 4: Cleavage Hydrazine Final Product Final Product Step 4: Cleavage->Final Product TFA cocktail

Caption: Overall workflow for the solid-phase synthesis of pyrazole libraries.

Core Protocol: Solid-Phase Synthesis of a 1,3,5-Trisubstituted Pyrazole Library on Wang Resin

This protocol is based on a validated synthetic scheme and is optimized for the generation of a diverse library of pyrazoles.[1] Wang resin is chosen as the solid support due to its compatibility with Fmoc chemistry and its acid-labile linker, which allows for mild cleavage of the final product.[2][3]

Materials and Reagents
  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • Acetyl-bearing carboxylic acids (R¹ building blocks)

  • Carboxylic esters (R² building blocks)

  • Hydrazines (R³ building blocks)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM, synthesis grade)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Tetrahydrofuran (THF, anhydrous)

  • Acetic acid (glacial)

  • Methanol (MeOH)

  • Diethyl ether (cold)

Step 1: Loading of the Acetyl-Bearing Moiety (R¹)

The synthesis begins with the esterification of the Wang resin with the first point of diversity, an acetyl-bearing carboxylic acid.

  • Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in DCM (10 mL) in a peptide synthesis vessel for 30 minutes. Drain the solvent.

  • Activation and Coupling: In a separate flask, dissolve the acetyl-bearing carboxylic acid (R¹-COOH, 3.0 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF. Add DIC (3.0 mmol) and stir for 20 minutes at room temperature for pre-activation.

  • Loading: Add the activated R¹-COOH solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 1 hour. Wash as in step 1.4.

Self-Validation Checkpoint: The success of the loading can be monitored by FT-IR spectroscopy. A characteristic ester carbonyl stretch will appear around 1730 cm⁻¹.[4]

Step 2: Claisen Condensation to Introduce R²

This step forms the 1,3-dicarbonyl intermediate, which is the direct precursor to the pyrazole ring.

  • Resin Preparation: Swell the R¹-loaded resin (~1.0 mmol) in anhydrous THF (10 mL) for 30 minutes.

  • Enolate Formation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the R¹-loaded resin in anhydrous THF. Cool the suspension to -78 °C and add a solution of LiHMDS (1.0 M in THF, 3.0 mmol) dropwise. Stir for 1 hour at -78 °C.

  • Condensation: Add the carboxylic ester (R²-COOR', 5.0 mmol) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching and Washing: Quench the reaction by adding a few drops of glacial acetic acid. Wash the resin sequentially with THF (3 x 10 mL), a 1:1 mixture of water/THF (2 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Self-Validation Checkpoint: Monitoring by FT-IR should show a change in the carbonyl stretching region, indicating the formation of the β-diketone.

Step 3: Cyclization with Hydrazine to Form the Pyrazole Ring (R³)

The 1,3-dicarbonyl intermediate on the resin is cyclized with a hydrazine to form the pyrazole heterocycle. This step introduces the third point of diversity.

  • Resin Swelling: Swell the resin-bound 1,3-dicarbonyl intermediate (~1.0 mmol) in DMF (10 mL) for 30 minutes.

  • Cyclization Reaction: Add the hydrazine (R³-NHNH₂, 10.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol) to the resin suspension. Heat the mixture to 60 °C and agitate for 8-12 hours.

  • Washing: Cool the reaction to room temperature. Drain the solvent and wash the resin extensively with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Self-Validation Checkpoint: FT-IR analysis should show the disappearance of the β-diketone carbonyl signals.

G Resin Wang Resin -OH Step1 Step 1: Loading R¹-COOH, DIC, DMAP Resin-O-CO-R¹ Resin->Step1 Step2 Step 2: Claisen Condensation 1. LiHMDS 2. R²-COOR' Resin-O-CO-CH(R¹)-CO-R² Step1->Step2 Step3 Step 3: Cyclization R³-NHNH₂ Resin-O-Pyrazole(R¹,R²,R³) Step2->Step3

Caption: Chemical transformations on the solid support.

Step 4: Cleavage from the Resin

The final pyrazole products are cleaved from the solid support using a strong acid, typically TFA. Scavengers are added to prevent side reactions with reactive carbocations generated during cleavage.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. A common formulation is Reagent B: 88% TFA, 5% phenol, 5% water, and 2% TIS.[2][5]

  • Cleavage Reaction: Place the dry, pyrazole-bound resin (~100 mg) in a vial. Add the cleavage cocktail (2 mL) and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and wash it with a small amount of fresh TFA. Collect the filtrate.

  • Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (e.g., 10-fold excess) with stirring. The pyrazole product will precipitate.

  • Purification: Collect the precipitate by centrifugation or filtration. Wash with cold diethyl ether to remove residual scavengers. Dry the final product under vacuum.

Data Presentation: Building Block Diversity for Pyrazole Libraries

The power of this synthetic route lies in the ability to easily vary the three building blocks (R¹, R², R³) to generate a large library of compounds. Below is a representative table of commercially available building blocks that can be used to create a diverse pyrazole library.

Building Block Type R¹ (Acetyl-bearing Carboxylic Acid) R² (Carboxylic Ester) R³ (Hydrazine)
Example 1 4-Acetylbenzoic acidMethyl benzoatePhenylhydrazine
Example 2 3-Acetylpropionic acidEthyl 4-chlorobenzoate4-Fluorophenylhydrazine
Example 3 4-Acetylphenoxyacetic acidIsopropyl acetate2,4-Dinitrophenylhydrazine
Example 4 2-Acetyl-5-bromobenzoic acidtert-Butyl pivalateMethylhydrazine
Example 5 4-Acetyl-1-naphthoic acidEthyl nicotinateHydrazine hydrate

Characterization and Quality Control

The identity and purity of the final pyrazole products should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the individual library members.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized pyrazoles.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of selected library members.

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a robust and efficient method for the generation of diverse pyrazole libraries. By systematically varying the three key building blocks, researchers can rapidly access a wide range of novel pyrazole analogues for screening in drug discovery programs. The inclusion of self-validating checkpoints, such as FT-IR monitoring, ensures the integrity of the synthetic process and the quality of the resulting compound library.

References

  • Marzahn, G., et al. (1997). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 2(4), 116-126. [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]

  • Schmid, D. G., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-347. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • ResearchGate. (2017). What can be the reason behind absence of ester carbonyl carbon peak in solid state 13 C-NMR spectra of citric acid crosslinked polymer?. [Link]

  • Fields, G. B. (2006). Introduction to Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science. [Link]

Sources

Troubleshooting & Optimization

Preventing debromination during functionalization of 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Debromination and Other Side Reactions

Welcome to the technical support center for the functionalization of 4-bromopyrazoles. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome synthetic hurdles.

Part 1: General Principles & Frequently Asked Questions

This section addresses overarching questions about the stability and reactivity of 4-bromopyrazoles.

FAQ 1: Why is my 4-bromopyrazole prone to debromination?

Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction in cross-coupling and metallation reactions.[1] The C4-Br bond in the pyrazole ring can be susceptible to cleavage under certain conditions. The primary mechanism often involves the formation of palladium-hydride (Pd-H) species in cross-coupling reactions, which can then participate in reductive elimination to yield the debrominated pyrazole.[1] The susceptibility of 4-bromopyrazoles to this side reaction is influenced by factors such as the electron density of the pyrazole ring, the reaction conditions, and the choice of catalyst and reagents.[2]

FAQ 2: Should I protect the N-H of my 4-bromopyrazole?

The decision to protect the pyrazole nitrogen is a critical one and depends on the specific reaction and downstream synthetic steps.

  • For Cross-Coupling Reactions: N-protection is often beneficial. The acidic N-H proton can interfere with catalytic cycles, for instance, by coordinating to the palladium catalyst and inhibiting its activity.[1] Protecting groups like Boc, SEM, and Trityl can prevent this and often lead to cleaner reactions and higher yields.[3][4][5] Some modern catalyst systems with bulky biarylphosphine ligands have shown success with unprotected N-H pyrazoles, but this often requires careful optimization.[6]

  • For Lithiation/Grignard Formation: N-protection is generally mandatory. The acidic N-H proton will be readily deprotonated by strong organometallic bases, consuming the reagent and preventing the desired halogen-metal exchange at the C4 position.

  • For Electrophilic Substitution: N-protection can influence the regioselectivity and reactivity of the pyrazole ring.

Diagram: Decision Workflow for N-Protection of 4-Bromopyrazole

G start Start: Functionalization of 4-Bromopyrazole reaction_type What is the reaction type? start->reaction_type cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->cross_coupling Cross-Coupling metallation Metallation (e.g., Lithiation, Grignard) reaction_type->metallation Metallation electrophilic_sub Electrophilic Substitution reaction_type->electrophilic_sub Electrophilic Substitution protect_nh Protect N-H cross_coupling->protect_nh Generally Recommended consider_unprotected Consider unprotected N-H with optimized catalyst system cross_coupling->consider_unprotected Alternative mandatory_protection N-H protection is mandatory metallation->mandatory_protection protection_optional Protection is optional but can influence regioselectivity electrophilic_sub->protection_optional end Proceed with Reaction protect_nh->end consider_unprotected->end mandatory_protection->end protection_optional->end

Caption: Decision tree for N-protection strategy.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on two of the most common and powerful methods for functionalizing 4-bromopyrazoles: the Suzuki-Miyaura and Buchwald-Hartwig reactions.

FAQ 3: I'm observing significant debromination in my Suzuki-Miyaura coupling of a 4-bromopyrazole. What are the likely causes and how can I fix it?

This is a very common issue. Here’s a systematic approach to troubleshooting:

Underlying Causes:

  • Formation of Pd-H Species: As mentioned, these are the primary culprits for hydrodehalogenation.[1] They can arise from reactions with the base, solvent, or trace water.

  • Slow Reductive Elimination: If the desired C-C bond formation is slow, the competing debromination pathway has more time to occur.

  • Catalyst Inhibition: The pyrazole nitrogen, especially if unprotected, can coordinate to the palladium center and hinder the catalytic cycle.[1]

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Optimize the Catalyst System Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway.[7]Switch to ligands like SPhos, XPhos, or other bulky biarylphosphine ligands. Use a pre-formed catalyst (e.g., XPhos Pd G2/G3) to ensure efficient generation of the active Pd(0) species.[2]
Change the Base Strong bases, particularly alkoxides, can promote the formation of Pd-H species.Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Solvent Selection Protic solvents (e.g., alcohols) can be a source of protons for debromination.Use aprotic solvents like dioxane, THF, or toluene.[1] If an aqueous system is required, carefully titrate the amount of water.
Protect the Pyrazole N-H An unprotected N-H can lead to catalyst inhibition and other side reactions.[5]Protect the nitrogen with a suitable group like Boc, SEM, or Trityl. The SEM group is known for its stability under various cross-coupling conditions.[3]
Temperature Control Lowering the reaction temperature can sometimes disfavor the debromination pathway relative to the desired coupling.Try running the reaction at a lower temperature (e.g., 40-60 °C) with a more active catalyst system.[7]

Protocol: Optimized Suzuki-Miyaura Coupling of N-Boc-4-bromopyrazole

  • To a reaction vial, add N-Boc-4-bromopyrazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 4: My Buchwald-Hartwig amination of 4-bromopyrazole is giving low yields and debrominated byproducts. What should I do?

Similar to Suzuki couplings, debromination can be a problematic side reaction in Buchwald-Hartwig aminations.[8] An additional challenge can be β-hydride elimination when using amine coupling partners with β-hydrogens.[4][9]

Troubleshooting Strategies:

StrategyRationaleRecommended Actions
Ligand Choice is Critical The choice of ligand is paramount for successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred.For amines lacking β-hydrogens, ligands like tBuDavePhos have shown good results.[4] For more challenging couplings, consider a wider range of Buchwald's biarylphosphine ligands.
Protect the Pyrazole N-H A trityl (Tr) protecting group has been shown to be effective for the Buchwald-Hartwig amination of 4-bromopyrazoles.[4]Protect the pyrazole nitrogen with a trityl group prior to the amination reaction.
Consider a Copper Catalyst For couplings with alkylamines that possess β-hydrogens, a copper-catalyzed reaction may provide better results than a palladium-catalyzed one.[9]If palladium catalysis is failing with certain amines, explore the use of a CuI catalyst.[4]
Base and Solvent Optimization A strong, non-nucleophilic base is typically required.Sodium or lithium tert-butoxide are common choices. Ensure the use of an anhydrous, aprotic solvent like toluene or dioxane.
Diagram: Competing Pathways in Buchwald-Hartwig Amination

G start Ar-Pd(L)-Br Complex amine_add Amine Coordination & Deprotonation start->amine_add reductive_elim Reductive Elimination amine_add->reductive_elim Desired Pathway beta_hydride β-Hydride Elimination amine_add->beta_hydride Side Reaction (with β-hydrogens) product Desired C-N Coupled Product reductive_elim->product debrominated Debrominated Pyrazole beta_hydride->debrominated imine Imine Byproduct beta_hydride->imine

Caption: Key reaction pathways in Buchwald-Hartwig amination.

Part 3: Preventing Debromination during Metallation

FAQ 5: I am trying to form a Grignard reagent from 4-bromopyrazole, but the reaction is not initiating or I'm getting a complex mixture. What's wrong?

Grignard formation with heteroaryl halides can be challenging.

Underlying Causes:

  • Acidic N-H: As mentioned, the N-H proton will quench the Grignard reagent as it forms.

  • Poor Initiation: The magnesium surface can be passivated by an oxide layer, preventing the reaction from starting.[10]

  • Side Reactions: Once formed, the Grignard reagent can be unstable, especially at higher temperatures.

Troubleshooting Strategies:

  • Protect the N-H: This is non-negotiable. Use a stable protecting group like SEM or THP.[3][11]

  • Activate the Magnesium: Use freshly crushed magnesium turnings or Rieke® magnesium, which is a highly reactive form of magnesium.[12] A small crystal of iodine or 1,2-dibromoethane can also be used to activate the surface.

  • Low-Temperature Formation: For functionalized Grignard reagents, formation at low temperatures (-78 °C) using highly active magnesium can improve stability and prevent side reactions.[12][13]

  • Initiation: A small amount of the 4-bromopyrazole can be added to the activated magnesium in THF and gently warmed until the reaction initiates (indicated by bubbling or a color change), after which the remaining substrate is added slowly.[10]

Part 4: Controlling Electrophilic Substitution

FAQ 6: I want to perform an electrophilic substitution (e.g., nitration, halogenation) on my 4-bromopyrazole. How can I control the regioselectivity and avoid replacing the bromine?

The pyrazole ring is electron-rich and generally undergoes electrophilic aromatic substitution readily.[14] The existing substituents will direct the incoming electrophile.

Key Principles:

  • Directing Effects: The bromine at C4 is a deactivating but ortho-, para-director. The pyrazole nitrogens also have a strong directing effect. The outcome will depend on the specific substituents on the ring and the reaction conditions.

  • Avoiding Bromine Replacement: Direct electrophilic replacement of the C4-bromine is generally less favorable than substitution at an available C-H position, especially under standard electrophilic aromatic substitution conditions. However, very harsh conditions could potentially lead to ipso-substitution.

Strategies for Control:

  • Protecting Groups: An N-protecting group can sterically hinder one of the adjacent positions, influencing where the electrophile adds.

  • Mild Reagents: Use milder electrophilic reagents to improve selectivity. For example, use N-bromosuccinimide (NBS) instead of Br₂ with a strong Lewis acid for bromination.[15]

  • Temperature Control: Running the reaction at a lower temperature can often improve regioselectivity.

References

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives - ResearchGate. Available from: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. Available from: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available from: [Link]

  • Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available from: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available from: [Link]

  • calorimetric investigation of the formation of grignard reagents - HZDR. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. Available from: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Available from: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D. Available from: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed. Available from: [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. Available from: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. Available from: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available from: [Link]

  • 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides - ResearchGate. Available from: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available from: [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available from: [Link]

  • The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles* | Scilit. Available from: [Link]

Sources

Technical Support Center: Catalyst Poisoning in Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: PYR-CAT-001 | Tier: Level 3 (Senior Scientist)

Welcome to the Catalyst Care Center.

You are likely here because your reaction involving a pyrazole substrate has stalled, failed to initiate, or stopped at low conversion. Pyrazoles are notoriously "sticky" ligands. Their ability to poison transition metal catalysts (Pd, Pt, Rh, Ir) is a feature of their coordination chemistry, not a bug in your experimental setup.

This guide treats your reaction as a system to be debugged. We will isolate the failure mode (poisoning vs. decomposition) and apply mechanistic patches.

Part 1: The Core Mechanism (Why is this happening?)

The root cause is Competitive Coordination . Pyrazoles possess a pyridine-like (


) nitrogen with a localized lone pair orthogonal to the aromatic system. This nitrogen is an excellent 

-donor.
  • The Trap: In a catalytic cycle (e.g., Suzuki-Miyaura or Hydrogenation), the metal center (

    
    ) requires open coordination sites to bind the substrate (oxidative addition) or reactants. The pyrazole substrate (
    
    
    
    ) competes with your designed ligand (
    
    
    ) or the reactant for these sites.
  • The Result: Formation of a thermodynamic sink—an off-cycle resting state

    
     that is too stable to re-enter the catalytic loop.
    
Visualizing the Failure Mode

The following diagram illustrates the "Off-Cycle Trap" where pyrazoles sequester the active catalyst.

CatalystPoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd Ar-X PoisonComplex DEAD CATALYST [Pd(Pyrazole)₂] ActiveCat->PoisonComplex + Pyrazole (Substrate) (High Affinity Binding) Product Product Formation OxAdd->Product Transmetallation & Red. Elim. Product->ActiveCat Regenerate PoisonComplex->ActiveCat Slow/No Dissociation

Caption: Figure 1. The Kinetic Trap. The pyrazole substrate outcompetes the phosphine ligand, forming an inactive bis-pyrazole palladium complex.

Part 2: Troubleshooting Modules
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Symptom: Reaction turns black immediately (Pd precipitation) OR stays clear but shows <5% conversion by LCMS.

The Fix: You must destabilize the Pd-Pyrazole interaction.

MethodProtocolMechanism
1. Steric Overload Switch to BrettPhos or tBuBrettPhos (G3/G4 precatalysts).These bulky biaryl phosphine ligands create a "roof" over the Pd center, physically preventing the approach of the pyrazole nitrogen while allowing the smaller aryl halide to bind.
2. The "Decoy" Strategy Add 1.0–2.0 equiv. of

or

.
The Lewis Acid (Mg/Zn) binds to the pyrazole nitrogen (hard-hard interaction), masking it from the soft Palladium catalyst.
3. Protection Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP group.Physically blocks the N-H and sterically hinders the

N. (Boc is often too labile under basic coupling conditions).

Step-by-Step Protocol: The "Lewis Acid Decoy"

  • Charge reaction vessel with Pyrazole-Bromide (1.0 equiv) and Boronic Acid (1.5 equiv).

  • CRITICAL STEP: Add

    
     (1.5 equiv) before adding the catalyst. Stir for 10 mins.
    
  • Add Pd-catalyst (e.g.,

    
     or XPhos Pd G4) and base (
    
    
    
    ).
  • Run reaction.[1] The Mg acts as a "sacrificial acceptor" for the pyrazole nitrogen.

Module B: Heterogeneous Hydrogenation (Pd/C, Pt/C)

Symptom: Reaction stops at 10-20% conversion. Adding more catalyst helps briefly, then stops again.

The Fix: Protonation. Neutral pyrazoles adsorb flat onto the metal surface, blocking multiple sites. Protonated pyrazolium ions (


) do not coordinate well to metal surfaces due to charge repulsion and loss of the lone pair.

Protocol: Acidic Hydrogenation

  • Standard: Run the reaction in Acetic Acid (AcOH) instead of MeOH/EtOH.

  • Aggressive: If AcOH fails, use MeOH with 1.1 equivalents of HCl or Methanesulfonic acid (MsOH) .

  • Note: Ensure your product is stable to acid. If not, revert to high-pressure (50+ bar) and high temperature to force desorption, but this risks over-reduction.

Part 3: Diagnostic Decision Tree

Use this flowchart to determine your next experimental move.

Troubleshooting Start Reaction Stalled? CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Clear Clear/Homogeneous (No Precipitate) CheckColor->Clear Decomp Diagnosis: Catalyst Decomposition (Ligand dissociation) Black->Decomp Poison Diagnosis: Catalyst Poisoning (Pyrazole saturation) Clear->Poison FixDecomp Solution: Switch to stronger binding ligand (e.g., XPhos, dppf) Decomp->FixDecomp FixPoison Solution: 1. Add Lewis Acid (Mg/Zn) 2. Use Bulky Ligand (tBuBrettPhos) 3. Protect Nitrogen Poison->FixPoison

Caption: Figure 2. Diagnostic workflow. Distinguishing between catalyst death (decomposition) and catalyst sleep (poisoning) is critical for choosing the right fix.

Frequently Asked Questions (FAQs)

Q: Can I use Copper (Cu) catalysis instead to avoid this? A: Yes, but with caveats. Copper (Chan-Lam coupling) is less sensitive to N-poisoning because Cu often relies on N-coordination. However, Cu-catalysis usually requires higher temperatures and stoichiometric amounts of Cu, which may be undesirable for late-stage functionalization.

Q: Why does my pyrazole couple fine when I use a Boc group, but fails when I use a Methyl group? A: The Boc group is electron-withdrawing (EWG). It pulls electron density away from the pyrazole ring, making the


 nitrogen less basic and therefore a poorer ligand for the metal. A methyl group is electron-donating, making the nitrogen more basic and a stronger poison.

Q: I am doing C-H activation. The pyrazole is my directing group, but the reaction is dead. A: You are suffering from "Product Inhibition." The pyrazole directs the Pd to the C-H bond, but after the reaction, the product binds the Pd tighter than the starting material.

  • Fix: Add a competitive ligand (like a pyridine derivative) or use an N-methoxy amide directing group to override the pyrazole's coordination preference [4].

References
  • Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.

    • Key Insight: Establishes tBuBrettPhos as the gold standard ligand for overcoming pyrazole poisoning.
  • Tan, J., & Chen, Y. (2014). "Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry.

    • Key Insight: Demonstrates optimization of base and solvent to minimize dehalogen
  • Olaoye, O. E., et al. (2021).[2] "Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II) Complexes." South African Journal of Chemistry.

    • Key Insight: Mechanistic detail on how pyrazoles bind to Pd/Ni centers during hydrogen
  • Yu, J.-Q., et al. (2016). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature.[1]

    • Key Insight: Strategies to override the "poisoning" effect of strong directing groups like pyrazoles in C-H activation.[1]

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to Functionalized Pyrazoles

[1]

Executive Summary & Strategic Context

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbusters like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the synthesis of unsymmetrically substituted pyrazoles presents a persistent challenge: Regiocontrol .[1][2]

While the classical Knorr synthesis remains the industrial workhorse for symmetrical targets, it frequently fails in regioselectivity when applied to unsymmetrical 1,3-diketones, yielding difficult-to-separate mixtures of 1,3,5- and 1,5,3-isomers.

This guide compares the classical approach against two modern, regioselective alternatives: [3+2] Cycloaddition of N-Tosylhydrazones and Transition-Metal Catalyzed C-H Functionalization . We evaluate these routes based on yield, regiomeric ratio (rr), and scalability.

Decision Matrix: Selecting the Right Route

Before establishing a protocol, use this decision logic to select the optimal pathway based on your substitution pattern requirements.

PyrazoleDecisionTreeStartTarget StructureSymSymmetrical Substitution(R1 = R3)Start->SymUnsymUnsymmetrical Substitution(R1 ≠ R3)Start->UnsymKnorrRoute A: Classical Knorr(Condensation)Sym->Knorr High YieldPatternSubstitution Pattern?Unsym->PatternP1351,3,5-Trisubstituted(High Regio-Demand)Pattern->P135P1341,3,4-Trisubstituted(C4 Functionalization)Pattern->P134CycloRoute B: [3+2] Cycloaddition(Tosylhydrazones/Alkynes)P135->Cyclo >98:2 rrP134->Knorr If separableCHActRoute C: C-H Activation(Post-Synthetic)P134->CHAct Late Stage

Figure 1: Strategic decision tree for selecting pyrazole synthesis methodologies based on substitution patterns.

Route A: The Classical Knorr Synthesis (Condensation)[1]

Mechanism & Limitation

The condensation of hydrazines with 1,3-dicarbonyls proceeds via a hydrazone intermediate. The regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

  • The Problem: With unsymmetrical diketones (e.g., benzoylacetone) and substituted hydrazines, the difference in reactivity is often insufficient, leading to ~1:1 to 4:1 mixtures of regioisomers.

Optimized Protocol (Symmetrical/High-Bias Substrates)

Applicability: Best for symmetrical diketones or substrates with extreme steric/electronic bias (e.g., CF3 groups as in Celecoxib).

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Ethanol (0.5 M)

  • Catalytic HCl or Acetic Acid

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,3-diketone in EtOH at room temperature.

  • Addition: Add aryl hydrazine portion-wise. Critical: If using hydrazine hydrochloride, add 1.1 equiv of NaOAc to buffer the solution; highly acidic pH can accelerate the reaction but may degrade yield.

  • Reflux: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup: Cool to 0 °C. The pyrazole often precipitates. Filter and wash with cold EtOH.

  • Purification: If regioisomers form, recrystallization from EtOH/Water is preferred over column chromatography for scalability.

Route B: Regioselective [3+2] Cycloaddition (Modern Alternative)

The "Tosylhydrazone" Approach

To solve the regioselectivity issue of Knorr, the base-mediated reaction of N-tosylhydrazones with terminal alkynes is superior. This method avoids the handling of explosive diazo isolation while maintaining complete regiocontrol (1,3,5-substitution).

Mechanistic Insight

The reaction proceeds via the in situ generation of a diazo compound from the tosylhydrazone (Bamford-Stevens type), which undergoes a [3+2] cycloaddition with the alkyne. The regiochemistry is controlled by the sterics and electronics of the 1,3-dipole, almost exclusively yielding the 1,3,5-isomer.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Reference Standard: Kong et al. (2014) Org.[3][4] Lett.

Reagents:

  • N-Tosylhydrazone (derived from aldehyde) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • t-BuOK (2.5 equiv)

  • 18-Crown-6 (0.1 equiv) - Catalyst for phase transfer/solubility

  • Pyridine (Solvent, 0.2 M)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Charging: Add N-tosylhydrazone, t-BuOK, and 18-crown-6.

  • Solvent: Add anhydrous Pyridine. Stir at room temperature for 10 minutes.

  • Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat to 60–80 °C for 3–6 hours.

    • Checkpoint: Evolution of N2 gas indicates diazo formation and subsequent cycloaddition.

  • Quench: Pour mixture into ice-water. Extract with EtOAc (3x).

  • Purification: Flash chromatography (SiO2).

Performance Data:

  • Regioselectivity: >98:2 (1,3,5-isomer vs 1,3,4-isomer).

  • Typical Yield: 75–90%.[5]

Route C: Post-Synthetic C-H Functionalization

For accessing 1,3,4,5-tetrasubstituted pyrazoles, direct C-H activation of a pre-formed pyrazole is often more efficient than trying to build the fully substituted ring from scratch.

Protocol: Pd-Catalyzed C-4 Arylation

Reagents:

  • 1-Methyl-3,5-diphenylpyrazole (Substrate)

  • Aryl Bromide (Coupling partner)[6]

  • Pd(OAc)2 (5 mol%)

  • PPh3 (10 mol%)

  • Cs2CO3 (2.0 equiv)

  • Xylene (Reflux)

Workflow:

  • Combine reagents in a sealed tube under inert atmosphere.

  • Heat to 140 °C for 12 hours.

  • Filter through Celite to remove Pd black.

  • Concentrate and purify.

Comparative Performance Analysis

The following table contrasts the methodologies for the synthesis of a target 1-phenyl-3-(4-methoxyphenyl)-5-methylpyrazole .

FeatureRoute A: Knorr CondensationRoute B: Tosylhydrazone CycloadditionRoute C: C-H Functionalization
Starting Materials 1,3-Diketone + HydrazineAldehyde-hydrazone + AlkynePre-formed Pyrazole + Aryl Halide
Regioselectivity Poor to Moderate (Mixture likely)Excellent (>98:2)Excellent (Site-specific C4)
Yield 85–95% (Combined isomers)70–85% (Single isomer)60–80%
Atom Economy High (Water byproduct)Moderate (Sulfinate byproduct)Moderate (Halide waste)
Scalability High (Kg scale feasible)Moderate (Safety: N2 evolution)Low/Medium (Catalyst cost)
Primary Use Case Symmetrical cores / Cheap productionComplex/Unsymmetrical Pharma intermediatesLate-stage Drug Diversification

Mechanistic Visualization

Understanding the divergence in mechanism clarifies why Route B offers superior regiocontrol.

PyrazoleMechanismcluster_KnorrRoute A: Knorr (Competition)cluster_CycloRoute B: Cycloaddition (Controlled)DiketoneUnsymmetrical1,3-DiketoneImineAImine A(Kinetic)Diketone->ImineAImineBImine B(Thermodynamic)Diketone->ImineBHydrazineHydrazineHydrazine->ImineAHydrazine->ImineBMixMixture ofIsomersImineA->MixImineB->MixTosylN-TosylhydrazoneDiazoDiazoIntermediateTosyl->Diazo-TsSingle1,3,5-Pyrazole(Single Isomer)Diazo->Single+ Alkyne[3+2]AlkyneTerminalAlkyne

Figure 2: Mechanistic divergence. Knorr relies on competing carbonyl reactivity (red path), while Cycloaddition proceeds via a controlled 1,3-dipole interaction (green path).

References

  • Knorr Pyrazole Synthesis (Original Methodology): Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7]

  • Regioselective Tosylhydrazone Route: Kong, Y., Tang, M., & Wang, Y. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.

  • Nitroolefin Cycloaddition Strategy: Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • C-H Functionalization Review: Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6241-6256.

A Senior Application Scientist's Guide to the Validation of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation of the final product's safety and efficacy. 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is a critical heterocyclic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHI)[1]. Ensuring its purity is paramount. This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Rationale: Why a Validated HPLC Method is Non-Negotiable

The presence of impurities, even in trace amounts, can alter the toxicological and pharmacological profile of a final drug product. For an intermediate like 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole, process-related impurities or degradants can lead to downstream reaction failures or the formation of difficult-to-remove impurities in the API.

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[5] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this non-volatile, thermally stable molecule due to its high resolution, sensitivity, and precision.[6] This guide will not only detail the validation steps but also compare the established HPLC method with Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure alternative, to provide a complete analytical perspective.

Analyte Properties & Chromatographic Strategy
  • Structure: 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole (MW: ~211.0 g/mol ).

  • Key Features: A substituted pyrazole ring, a heterocyclic aromatic system.[7] This structure imparts UV absorbance, making UV detection a straightforward choice. The presence of nitrogen atoms can sometimes lead to peak tailing on silica-based columns, a challenge we will address.[7]

  • Chosen Methodology: Reversed-Phase HPLC (RP-HPLC). This is the workhorse of pharmaceutical analysis. The analyte will be separated on a non-polar stationary phase (C18) with a polar mobile phase.[8] Adding a mild acid (e.g., formic or trifluoroacetic acid) to the mobile phase is a common strategy to suppress the ionization of nitrogen heterocycles, thereby ensuring sharp, symmetrical peaks.[7][9]

The Core Protocol: Method Validation According to ICH Q2(R1)

The validation process is a systematic evaluation of an analytical method's performance characteristics.[2][10] Our goal is to create a self-validating system where each test confirms the method's reliability.

Recommended HPLC System & Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)DAD is crucial for specificity and peak purity analysis during forced degradation.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA robust, general-purpose column providing good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for the nitrogen-containing analyte.[9]
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 0-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% BA gradient ensures elution of potential impurities with different polarities and a fast clean-up.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection DAD, 254 nmPyrazole rings typically exhibit strong absorbance around this wavelength.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
System Suitability Testing (SST)

Before any validation run, the system's readiness must be confirmed.[11] This is a non-negotiable part of the daily workflow. According to USP <621>, SST verifies that the entire analytical system is functioning correctly.[12]

Experimental Protocol:

  • Prepare a standard solution of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole at a working concentration (e.g., 0.5 mg/mL).

  • Perform five replicate injections of this standard.

  • Calculate the key SST parameters.

ParameterAcceptance Criteria (per USP)Purpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[12]

Failure to meet SST criteria invalidates the run; troubleshooting must commence before proceeding.[13]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] The most rigorous way to prove this is through forced degradation studies.[6][14] The goal is to achieve 5-20% degradation to ensure that potential degradation products are generated at detectable levels without destroying the main compound.[14]

Experimental Protocol:

  • Prepare separate solutions of the analyte (~0.5 mg/mL).

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 48 hours.

    • Photolytic: Expose to UV light (ICH Q1B conditions) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.

  • Use the DAD to perform peak purity analysis on the main analyte peak in each chromatogram to confirm it is spectrally homogeneous and free from co-eluting impurities.

Caption: Workflow for demonstrating method specificity via forced degradation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.[10]

Experimental Protocol:

  • Prepare a stock solution of the analyte (e.g., 1.0 mg/mL).

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration.[10] (e.g., 0.4, 0.45, 0.5, 0.55, 0.6 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study on spiked samples.

Experimental Protocol:

  • Prepare samples of a known matrix (if applicable, or use diluent) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

% Recovery = (Measured Concentration / Spiked Concentration) x 100

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels as per ICH guidelines.[5][10]

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

    • Protocol: Analyze six replicate samples prepared at 100% of the target concentration.

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

ParameterAcceptance Criteria
% RSD of Peak Areas (Repeatability) ≤ 2.0%
% RSD of Peak Areas (Intermediate Precision) ≤ 2.0%

Data Summary & Interpretation

A successful validation study will yield data that meets all predefined acceptance criteria.

Table 1: Summary of Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity No co-elution; Peak Purity > 99.9%Analyte peak resolved from all degradantsPass
Linearity (r²) 0.9998≥ 0.999Pass
Range 0.4 - 0.6 mg/mLConfirmed by Linearity, Accuracy, PrecisionPass
Accuracy (% Recovery) 99.5% (Mean)98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.10%≤ 2.0%Pass

Comparison with an Alternative: HPLC vs. UPLC

While HPLC is a robust and reliable choice, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages.[15] UPLC utilizes columns with sub-2 µm particle sizes and systems that operate at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[16][17]

Table 2: HPLC vs. UPLC for Purity Analysis

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi[18]
Run Time Longer (e.g., 20 minutes)Much shorter (e.g., 2-5 minutes)
Resolution GoodExcellent, sharper peaks[15][19]
Solvent Consumption HigherSignificantly lower, more environmentally friendly.[19]
Sensitivity GoodHigher, due to narrower peaks.[15][16]
Cost Lower initial investmentHigher initial investment

Verdict: For routine quality control where throughput is not the primary driver, a validated HPLC method is perfectly suitable and cost-effective. For high-throughput screening environments or complex samples requiring maximum resolution, UPLC is the superior technology.[15][19] The method described in this guide can be readily transferred to a UPLC system with appropriate scaling of the gradient and flow rate.

Caption: Key performance differences between HPLC and UPLC systems.

Conclusion

This guide outlines a comprehensive and robust framework for validating an HPLC method for the purity determination of 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole. By systematically evaluating specificity, linearity, accuracy, and precision, we establish a scientifically sound and defensible analytical procedure. The causality behind each experimental choice, from mobile phase selection to the rigors of forced degradation, is rooted in best practices and regulatory expectations. This validated method provides the high degree of confidence required for quality control in the pharmaceutical and chemical industries, ensuring that this critical intermediate meets the stringent purity standards necessary for producing safe and effective final products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • Patel, K., et al. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Labcompare. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Contract Laboratory. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc. [Link]

  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • White, C. M. (1984). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]

  • Difference Between HPLC and UPLC. (2024). Aral Research. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • A Review on Comparative study of HPLC and UPLC. (2018). Research Journal of Pharmacy and Technology. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. [Link]

  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). SciSpace. [Link]

  • Reversed-phase thin-layer chromatography and ultra-performance. (n.d.). SciSpace. [Link]

  • USP-NF <621> Chromatography. (2023). USP. [Link]

  • HPLC vs UPLC - What's the Difference? (2022). Chromatography Today. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). National Institutes of Health. [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. (2025). Patsnap Eureka. [Link]

  • Green, J. B., et al. (1984). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. [Link]

  • USP Chapter 621 changes. (n.d.). Element Lab Solutions. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。